molecular formula C25H24N4O3S B5773551 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B5773551
M. Wt: 460.5 g/mol
InChI Key: NLNQJPGEHAOSLE-CVKSISIWSA-N
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Description

N′-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a benzylidene acetohydrazide derivative characterized by a 3-benzyloxy-4-methoxyphenyl substituent on the hydrazone moiety and a 1-methylbenzimidazole-2-sulfanyl group at the acetohydrazide position (CAS RN: 307346-53-8) . This compound belongs to a broader class of N'-benzylidene acetohydrazides, which are synthesized via condensation of hydrazides with substituted benzaldehydes, as exemplified in studies by Alam and Lee (2016) and others .

Properties

IUPAC Name

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-29-21-11-7-6-10-20(21)27-25(29)33-17-24(30)28-26-15-19-12-13-22(31-2)23(14-19)32-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNQJPGEHAOSLE-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step processThe final step involves the condensation of the intermediate with acetohydrazide under specific reaction conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Benzylidene Substituent Benzimidazole/Triazole Substituent Key Synthetic Steps Reference
Target Compound 3-Benzyloxy-4-methoxyphenyl 1-Methyl-1H-benzimidazole-2-sulfanyl Condensation of hydrazide with 3-benzyloxy-4-methoxybenzaldehyde
Analog 1 (MFCD03088483) 3-Benzyloxy-4-methoxyphenyl 1-(4-Chlorobenzyl)-1H-benzimidazole-2-sulfanyl Substitution with 4-chlorobenzyl group on benzimidazole
Analog 2 (314067-22-6) 3-Benzyloxy-4-methoxyphenyl 1-(4-Methylbenzyl)-1H-benzimidazole-2-sulfanyl Substitution with 4-methylbenzyl group on benzimidazole
Analog 3 () Varied (4-/3-/2-/non-substituted phenyl) 4-[(4-Methylphenyl)sulfonyloxy]benzoyl Condensation with substituted benzaldehydes
Analog 4 () Substituted phenyl 2-(Ethylsulfanyl)benzoyl Reflux of 2-(ethylsulfanyl)benzohydrazide with aldehydes

Synthetic Methodology :
The target compound is synthesized through a three-step process common to benzylidene acetohydrazides: (1) formation of a benzimidazole-containing hydrazide intermediate, (2) condensation with a substituted benzaldehyde (e.g., 3-benzyloxy-4-methoxybenzaldehyde), and (3) purification via recrystallization . Analogous compounds, such as those in and , follow similar protocols but vary in the choice of hydrazide and aldehyde precursors .

Physicochemical Properties

Melting points, spectral data, and solubility vary with substituents:

Table 3: Physicochemical Comparison

Compound Melting Point (°C) IR (cm⁻¹) ¹H/¹³C NMR Features Reference
Target Compound Not reported Expected C=N stretch ~1600–1650, S-C vibration ~650–750 Aromatic protons (δ 6.5–8.0 ppm), methoxy (δ ~3.8 ppm)
Analog 1 () Not reported Similar to target compound Additional 4-chlorobenzyl signals (δ ~7.3 ppm)
(E)-N'-(2-Hydroxy-5-nitrobenzylidene)acetohydrazide 210–215 O-H stretch ~3200, NO₂ asymmetric stretch ~1520 Nitro group protons (δ ~8.2 ppm)
2-(Ethylsulfanyl)-N'-benzylidenebenzohydrazide 180–185 C=S stretch ~1250 Ethylsulfanyl protons (δ ~1.3–2.5 ppm)

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., nitro in ) increase melting points due to enhanced crystallinity .
  • Spectral Shifts : Benzyloxy and methoxy groups in the target compound cause distinct aromatic splitting in NMR, differentiating it from simpler analogs .

Biological Activity

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, which contribute to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

Structural Characteristics

The compound features:

  • Benzyloxy Group : Enhances lipophilicity and biological activity.
  • Methoxy Groups : Contribute to electron-donating properties, influencing reactivity.
  • Benzimidazole Moiety : Known for various biological activities, particularly in anticancer and antimicrobial domains.
  • Sulfanyl Group : Potentially increases the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzimidazole rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve inhibiting key metabolic pathways in microorganisms.

Compound Target Microorganism Activity
This compoundStaphylococcus aureusModerate
Similar Benzimidazole DerivativesEscherichia coliHigh

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Studies have demonstrated that derivatives of benzimidazole can inhibit the proliferation of cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) . The mechanism of action likely involves the modulation of cell cycle progression and induction of apoptosis.

Cell Line IC50 Value (µM) Activity Type
U-8710Cytotoxic
MDA-MB-23115Cytotoxic

Antioxidant Activity

The compound has also been assessed for its antioxidant properties using DPPH radical scavenging assays. Results indicate that it exhibits significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid . This property may contribute to its overall therapeutic potential, particularly in cancer prevention.

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis typically involves a condensation reaction between specific hydrazides and aldehydes under acidic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds .
  • Mechanistic Insights : Studies suggest that the compound interacts with various molecular targets, including enzymes involved in microbial growth and cancer cell proliferation. This interaction may lead to enzyme inhibition or modulation, impacting critical cellular pathways .
  • Comparative Studies : In comparative studies with other benzimidazole derivatives, this compound displayed superior activity against certain cancer cell lines and bacterial strains, highlighting its potential as a lead compound for drug development .

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves a multi-step process:

Condensation : Reacting substituted benzaldehyde derivatives with hydrazide precursors under reflux conditions (e.g., ethanol or methanol as solvents, 60–80°C). Temperature control is critical to avoid side reactions .

Thioether Formation : Introducing the benzimidazole sulfanyl group via nucleophilic substitution, often requiring anhydrous conditions and catalysts like triethylamine .

Purification : Chromatography (e.g., silica gel column) or recrystallization (methanol/water mixtures) ensures >95% purity .
Key parameters include pH stabilization (6.5–7.5 for condensation), reaction time (4–8 hours), and solvent polarity optimization .

Basic: Which analytical techniques validate its structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, the E-configuration of the methylidene group is verified by coupling constants (J = 12–14 Hz) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., m/z 580.2 for C₃₁H₂₈N₅O₃S⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1620–1640 cm⁻¹, S-C vibration at 680–700 cm⁻¹) .

Basic: What are its primary research applications in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition : The benzimidazole sulfanyl moiety interacts with ATP-binding pockets in kinases (e.g., EGFR), validated via molecular docking studies .
  • Antimicrobial Screening : Demonstrated MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) in broth microdilution assays .
  • Anticancer Potential : IC₅₀ of 1.5–5 µM in MTT assays against HeLa and MCF-7 cell lines, linked to apoptosis induction .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, increasing ethanol:water ratio (3:1) improves hydrazone formation yield by 18% .
  • Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 45 minutes while maintaining 85% yield .
  • In Situ Monitoring : TLC (chloroform:methanol 7:3) tracks intermediate formation, enabling real-time adjustments .

Advanced: How should researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., same cell lines, incubation time). For example, conflicting IC₅₀ values (1.5 vs. 8 µM) may arise from differences in serum concentration (10% vs. 5% FBS) .

  • Structural Analog Analysis :

    CompoundSubstitutionIC₅₀ (µM)
    A3-Benzyloxy1.5
    B4-Chloro8.2
    Varying substituents (e.g., benzyloxy vs. chloro) alter steric hindrance and target binding .
  • Mechanistic Profiling : Use knockout cell lines or enzyme inhibition assays to isolate target-specific effects .

Advanced: What strategies elucidate its mechanism of action using spectroscopic data?

Methodological Answer:

  • NMR Titration : Monitor chemical shift changes upon titration with target proteins (e.g., BSA), identifying binding sites .
  • Fluorescence Quenching : Track tryptophan residue quenching in enzyme complexes to calculate binding constants (Kd = 10⁻⁶–10⁻⁷ M) .
  • DSC (Differential Scanning Calorimetry) : Detect thermal stability shifts (ΔTm = +5°C) when bound to DNA, suggesting intercalation .

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